Trifloxysulfuron

Description

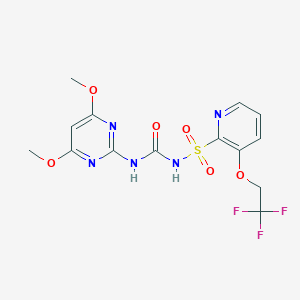

Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMSOZBPYFASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043971 | |

| Record name | Trifloxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145099-21-4 | |

| Record name | Trifloxysulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145099-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifloxysulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifloxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLOXYSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV56YQ8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifloxysulfuron: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, Trifloxysulfuron.

Chemical and Physical Properties

This compound is a potent herbicide used for the control of broadleaf weeds and sedges. It is most commonly available as its sodium salt, this compound-sodium, which has greater water solubility. The CAS Registry Number for this compound is 145099-21-4, while this compound-sodium is registered under CAS Number 199119-58-9.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄F₃N₅O₆S | [1] |

| Molecular Weight | 437.35 g/mol | [2] |

| Melting Point | 195°C | [3] |

| pKa | 3.72 ± 0.10 | [3] |

| Density | 1.531 ± 0.06 g/cm³ | [3] |

Physicochemical Properties of this compound-sodium

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃N₅NaO₆S | [4][5] |

| Molecular Weight | 459.33 g/mol | [4][5] |

| Melting Point | 170.2-177.7 °C (with thermal decomposition) | [6] |

| pKa | 4.76 at 20 °C | [6] |

| Water Solubility | 25,500 mg/L (pH 7.6, 25 °C) | [1] |

| Octanol/Water Partition Coefficient (log Pow) | -0.42 (pH 7.0) | [6] |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound is a member of the sulfonylurea class of herbicides and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC).[7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2] This pathway is present in plants and microorganisms but not in animals, which accounts for the low direct toxicity of this compound to mammals.[2]

By inhibiting ALS, this compound blocks the production of these essential amino acids, leading to a cessation of cell division and plant growth.[8] Susceptible plants exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis, ultimately leading to death.[8][9]

Experimental Protocols

Analysis of this compound in Soil Samples by HPLC-MS/MS

This protocol is a generalized procedure for the determination of this compound in soil, based on established methods for sulfonylurea herbicides.

Objective: To extract and quantify this compound residues in soil samples.

Materials:

-

Soil sample

-

Methanol

-

Ammonium hydroxide

-

HPLC-grade water

-

This compound analytical standard

-

Mechanical shaker

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Extraction:

-

Weigh a 20-gram subsample of soil into a centrifuge tube.

-

Add a solution of 70% (v/v) methanol in water, with 2% ammonium hydroxide for soils with high organic content.

-

Agitate the mixture on a mechanical shaker.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant. Repeat the extraction process two more times.

-

Combine the extracts.[8]

-

-

Sample Cleanup:

-

Reduce the methanol content of the combined extracts using a rotary evaporator.[8]

-

-

HPLC-MS/MS Analysis:

-

The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC-MS/MS system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with formic acid)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Monitor specific parent-to-daughter ion transitions for this compound for quantification and confirmation.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the this compound analytical standard.

-

The concentration of this compound in the soil sample is determined by comparing the peak area from the sample chromatogram to the calibration curve. The limit of quantification (LOQ) for this type of method is typically around 0.5 ppb.[8]

-

Herbicidal Bioefficacy Assay

This protocol outlines a general procedure to assess the herbicidal efficacy of this compound on target weed species.

Objective: To determine the dose-response of a target weed species to this compound.

Materials:

-

Seeds of the target weed species (e.g., velvetleaf)

-

Potting soil

-

Pots or trays

-

This compound formulation (e.g., Envoke® Herbicide, 75% water-dispersible granule)

-

Non-ionic surfactant

-

Laboratory track sprayer

-

Growth chamber or greenhouse

Procedure:

-

Plant Propagation:

-

Sow seeds of the target weed in pots filled with potting soil.

-

Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates (e.g., 0, 0.75, 1.5, 3, 6, and 12 g a.i./ha).

-

Add a non-ionic surfactant to the spray solutions at a concentration of 0.25% (v/v).

-

Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

-

Evaluation:

-

Return the treated plants to the growth chamber.

-

Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in dry matter compared to the untreated control.

-

-

Data Analysis:

-

The data (visual injury ratings and dry weight) can be analyzed using regression analysis to determine the effective dose required to cause 50% inhibition (ED₅₀).

-

Summary

This compound is a highly effective sulfonylurea herbicide with a well-understood mechanism of action. Its chemical and physical properties make it suitable for post-emergence application. The analytical methods described provide a framework for its detection and quantification in environmental samples, while the bioefficacy assay allows for the evaluation of its herbicidal activity. This information is crucial for researchers and scientists involved in the development of new herbicides and the management of herbicide resistance.

References

- 1. cdms.net [cdms.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]

- 7. apvma.gov.au [apvma.gov.au]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

An In-Depth Technical Guide to the Mode of Action of Trifloxysulfuron as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxysulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of broadleaf weeds and sedges in various crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailed experimental protocols for its study, quantitative data on its efficacy, and a discussion of resistance mechanisms. The information is intended to support research and development efforts in weed science and herbicide discovery.

Introduction to this compound and Acetolactate Synthase

This compound-sodium, a member of the sulfonylurea chemical family, is a systemic herbicide readily absorbed by both roots and foliage.[1] It translocates throughout the plant to its site of action in the growing points.[1] The molecular target of this compound is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] This pathway is exclusive to plants and microorganisms, making ALS an ideal target for herbicides with low mammalian toxicity.[2][3]

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of ALS activity. This inhibition disrupts the production of essential amino acids, leading to a cascade of physiological effects that ultimately result in plant death.

The Branched-Chain Amino Acid Biosynthetic Pathway

Acetolactate synthase catalyzes the first committed step in the synthesis of valine, leucine, and isoleucine.[2] The enzyme facilitates the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. The inhibition of this crucial step blocks the entire pathway.

Molecular Interaction with ALS

This compound acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding induces a conformational change in the enzyme, which prevents the proper binding of substrates and subsequent catalysis. The inhibition is typically slow and reversible; however, prolonged binding can lead to the inactivation of the enzyme.

Quantitative Data on this compound Efficacy

Whole-Plant Dose-Response Data

Studies on susceptible and resistant weed biotypes provide clear evidence of this compound's potent, ALS-mediated herbicidal activity.

| Weed Species | Biotype | This compound Treatment | Biomass Reduction (%) | Reference |

| Annual Sedge (Cyperus compressus) | Susceptible (S) | Post-emergence | > 60 | [4] |

| Annual Sedge (Cyperus compressus) | Resistant (R) | Post-emergence | < 20 | [4] |

| Amaranthus species | Susceptible | Pre-emergence (various doses) | > 80 | [1] |

Comparative Inhibition Constants of ALS Inhibitors

To provide context for the potency of sulfonylurea herbicides like this compound, the following table presents the inhibition constants (Ki) for various ALS inhibitors from different chemical families against Arabidopsis thaliana ALS. Lower Ki values indicate higher potency.

| Chemical Family | Compound | Ki (nM) | Reference |

| Sulfonylurea | Chlorimuron ethyl | 10.8 | [5] |

| Imidazolinone | Imazaquin | 3000 | [5] |

| Pyrimidinyl-thiobenzoate | Pyrithiobac | 11.0 | [3] |

| Sulfonylamino-carbonyl-triazolinone | Propoxycarbazone | 24.8 | [3] |

| Triazolopyrimidine | Flumetsulam | 1850 | [3] |

Experimental Protocols

The following protocols are standard methods used to investigate the inhibitory effects of compounds like this compound on ALS activity.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibition of isolated ALS enzyme activity by a test compound.

1. Enzyme Extraction:

-

Homogenize fresh, young plant tissue (e.g., etiolated seedlings) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).[3]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

-

Collect the supernatant containing the crude ALS enzyme extract.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer (50 mM potassium phosphate buffer, pH 7.0, with 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD), substrate solution (100 mM sodium pyruvate), and various concentrations of the inhibitor (this compound) and controls.[3]

-

Initiate the enzymatic reaction by adding the enzyme extract to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid (e.g., 3 N H2SO4). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[3][4]

-

Induce color development by adding creatine and α-naphthol solutions and incubating at 60°C for 15 minutes. The acetoin reacts to form a colored complex.[3][4]

-

Measure the absorbance of the colored product using a microplate reader at 525 nm.[3][4]

3. Data Analysis:

-

Calculate the percentage of ALS inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.[3]

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[3]

Mechanisms of Resistance

The extensive use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Understanding the mechanisms of resistance is crucial for sustainable weed management and the development of new herbicides.

Target-Site Resistance (TSR)

The most common mechanism of resistance to ALS inhibitors is target-site resistance. This involves genetic mutations in the ALS gene that result in amino acid substitutions in the ALS enzyme.[6] These substitutions can alter the herbicide-binding site, reducing the affinity of this compound and other ALS inhibitors for the enzyme, thereby rendering the herbicide less effective.[6] Common mutations conferring resistance have been identified at several conserved positions within the ALS protein.[7]

Non-Target-Site Resistance (NTSR)

Non-target-site resistance mechanisms do not involve alterations to the target enzyme. Instead, they rely on other physiological processes to reduce the amount of active herbicide reaching the target site. These mechanisms can include:

-

Enhanced Metabolism: The resistant plant may possess an enhanced ability to metabolize the herbicide into non-toxic compounds, often through the action of enzyme families such as cytochrome P450 monooxygenases.

-

Reduced Absorption and Translocation: The herbicide may be less readily absorbed by the roots or foliage, or its movement within the plant may be restricted.

-

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the chloroplasts where ALS is located.

Conclusion

This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a clear basis for its herbicidal activity and selectivity. The emergence of resistance, primarily through target-site mutations, underscores the importance of continued research into the molecular interactions between herbicides and their targets. This technical guide provides a foundational understanding of this compound's mechanism, offering valuable insights for the development of novel weed management strategies and the design of next-generation herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First report of resistance to acetolactate-synthase-inhibiting herbicides in yellow nutsedge (Cyperus esculentus): confirmation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Formula Elucidation of Trifloxysulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class. It is effective for the control of a wide range of broadleaf weeds and sedges in crops such as cotton and sugarcane.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and the methodologies employed in the elucidation of this compound's complex architecture.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental molecular and physical characteristics of this compound is essential for its application and further research.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a central sulfonylurea bridge connecting a pyridine and a pyrimidine heterocyclic ring system. The pyridine ring is substituted with a trifluoroethoxy group, and the pyrimidine ring possesses two methoxy groups.

This compound:

-

Molecular Formula: C₁₄H₁₄F₃N₅O₆S[1]

-

Molecular Weight: 437.35 g/mol [1]

-

IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[[3-(2,2,2-trifluoroethoxy)-2-pyridinyl]sulfonyl]urea[1]

-

CAS Registry Number: 145099-21-4[1]

This compound-sodium (the more commonly used salt form):

-

Molecular Formula: C₁₄H₁₃F₃N₅NaO₆S[3]

-

Molecular Weight: 459.33 g/mol [3]

-

CAS Registry Number: 199119-58-9[3]

Physicochemical Data

The physicochemical properties of a compound are critical for determining its environmental fate, bioavailability, and formulation requirements.

| Property | Value | Reference |

| Physical State | White to off-white powder | [2] |

| Melting Point | 170-177 °C (for this compound-sodium) | [2] |

| Water Solubility | 25.5 g/L (at pH 7.6, 25 °C for this compound-sodium) | [2] |

| pKa | 4.81 | [4] |

| Octanol-Water Partition Coefficient (Kow at neutral pH) | 0.37 | [4] |

Elucidation of the Molecular Structure

General Workflow for Structural Elucidation

The process of elucidating the structure of a new chemical entity follows a logical progression from determining the elemental composition to establishing the final three-dimensional arrangement of atoms.

Caption: A generalized workflow for the elucidation of a novel molecular structure.

Experimental Protocols

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

-

¹H NMR Spectroscopy: This technique would be used to identify the number and types of protons in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, the methylene protons of the ethoxy group, and the methoxy protons. The coupling patterns between adjacent protons would help to establish the connectivity within these fragments.

-

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and the nature of their substituents (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for assembling the molecular fragments.

-

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the arrangement of protons on the aromatic rings and the ethoxy side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous connection of the pyridine ring, the sulfonylurea bridge, and the pyrimidine ring.

-

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming the proposed structure.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental composition (molecular formula).

-

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would be expected to involve the cleavage of the sulfonylurea bridge, loss of the trifluoroethoxy group, and fragmentation of the heterocyclic rings. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.

For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

-

Protocol: A suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. This map is then used to determine the precise position of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the patent literature. A general synthetic route is described below.

Synthetic Pathway Overview:

A plausible synthetic route involves the reaction of 2-chloro-3-pyridone as a starting material, which undergoes a series of reactions including benzylation, sulfonylation, ammonification, and finally condensation to yield this compound.[5]

Exemplary Protocol for an Intermediate Step (Synthesis of 2-sulfydryl-3-benzyloxy pyridine):

-

Dissolve 13g (0.1 mol) of 2-chloro-3-pyridone in 100 mL of acetone.

-

Add 11.67g (0.11 mol) of anhydrous sodium carbonate.

-

Stir the mixture at 0°C for 30 minutes.

-

Slowly add benzyl chloride and continue stirring at room temperature for 2 hours.

-

Heat the reaction mixture to reflux for 1 hour.

-

Monitor the reaction progress. Upon completion, evaporate the solvent.

-

Dissolve the residue in methylene chloride and wash with saturated sodium chloride solution.

-

Evaporate the organic phase under reduced pressure to obtain 2-sulfydryl-3-benzyloxy pyridine.[5]

Disclaimer: This is an exemplary protocol for an intermediate and not the complete synthesis of this compound. The full synthesis involves several subsequent steps.

Herbicidal Mode of Action: Inhibition of Acetolactate Synthase

This compound exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals.

Caption: The inhibitory effect of this compound on the acetolactate synthase (ALS) pathway.

Conclusion

The elucidation of the molecular structure of this compound is a testament to the power of modern analytical chemistry. Through a combination of spectroscopic and crystallographic techniques, its complex architecture has been unequivocally determined. This detailed structural knowledge, coupled with an understanding of its mode of action, is fundamental for the development of more effective and environmentally benign herbicides, and serves as a valuable case study for researchers in the fields of agrochemicals and drug discovery.

References

Metabolic Pathways of Trifloxysulfuron in Target Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxysulfuron is a selective, post-emergence sulfonylurea herbicide effective against a wide range of broadleaf weeds and sedges. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] The selectivity of this compound between tolerant crops, such as cotton and sugarcane, and susceptible weed species is primarily attributed to the differential rates of metabolic detoxification. Tolerant species rapidly metabolize the herbicide into non-toxic forms, while susceptible species lack this rapid degradation capability, leading to the accumulation of the active herbicide and subsequent plant death. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in target plant species, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.

Core Metabolic Pathways

The primary metabolic transformations of this compound in plants involve three main reactions: O-demethylation, hydroxylation of the pyrimidine ring, and a Smile's rearrangement of the sulfonylurea bridge.[2] These modifications result in the formation of metabolites with significantly reduced or no herbicidal activity.

Data Presentation: Comparative Metabolism of this compound

The rate of this compound metabolism is a key determinant of plant tolerance. Tolerant crops like cotton exhibit a much faster degradation of the parent compound compared to susceptible weeds.

| Plant Species | Plant Type | Time After Treatment (hours) | % of Non-metabolized this compound Remaining |

| Cotton (Gossypium hirsutum) | Tolerant Crop | 6 | 50%[1] |

| Noogoora Burr (Xanthium canadense) | Susceptible Weed | 6 | 95%[1] |

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound.

Metabolic Pathway of this compound

Detailed Experimental Protocols

The following protocols provide a framework for the analysis of this compound and its metabolites in plant tissues, based on established methodologies for herbicide residue analysis.

Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue

This protocol outlines the steps for extracting the parent herbicide and its metabolites from plant matrices.

-

Sample Preparation: Harvest plant tissue (leaves, stems, or whole plants) at desired time points after this compound application. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

-

Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 5-10 g of the powdered plant tissue into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v, with 0.1% acetic acid).

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Sonication for 15 minutes in an ultrasonic bath can improve extraction efficiency.

-

Shake on a mechanical shaker for 30 minutes.

-

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid plant material.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with another 10 mL of the extraction solvent, centrifuge, and combine the supernatants.

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen at a temperature not exceeding 40°C until a small volume (e.g., 1-2 mL) remains.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This step is crucial for removing interfering compounds from the plant extract prior to chromatographic analysis.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Dilute the concentrated extract from Protocol 1 with deionized water to a final acetonitrile concentration of <10% and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the this compound and its metabolites from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for LC-MS analysis (e.g., methanol:water, 50:50 v/v).

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of this compound and its metabolites.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over time to elute the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode, optimized for the specific analytes.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites for quantification and confirmation. The exact MRM transitions would need to be determined by infusing pure standards of the compounds.

-

-

Quantification: Generate a calibration curve using analytical standards of this compound and its metabolites of known concentrations. The concentration of the analytes in the plant samples can then be determined by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound metabolism in plant tissues.

Conclusion

The metabolic detoxification of this compound is a critical factor in its selectivity between tolerant crops and susceptible weeds. The primary pathways of O-demethylation, hydroxylation, and Smile's rearrangement, followed by conjugation, lead to the rapid inactivation of the herbicide in tolerant species like cotton and sugarcane. The provided experimental protocols offer a robust framework for researchers to investigate these metabolic pathways in detail. A thorough understanding of these mechanisms is essential for the development of new herbicides, the management of herbicide resistance, and ensuring crop safety.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Trifloxysulfuron Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxysulfuron, predominantly available and utilized as its sodium salt, is a potent sulfonylurea herbicide. As an analytical standard, its precise physical and chemical characteristics are paramount for accurate quantification, quality control, and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of the this compound analytical standard, complete with detailed experimental protocols based on internationally recognized guidelines and a visualization of its mode of action.

Chemical Identity

| Identifier | Value |

| Common Name | This compound-sodium |

| IUPAC Name | sodium;1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea |

| CAS Number | 199119-58-9 |

| Molecular Formula | C₁₄H₁₃F₃N₅NaO₆S |

| Molecular Weight | 459.33 g/mol |

Physical and Chemical Properties

The physical and chemical properties of this compound-sodium analytical standard are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.

| Property | Value | Source(s) |

| Appearance | Odorless, white to off-white powder | [1] |

| Melting Point | 170-177 °C | [1] |

| Density | 1.63 g/cm³ (at 21 °C) | [1] |

| Water Solubility (at 25 °C) | 25,500 mg/L (pH 7.6) | [1] |

| Solubility in Organic Solvents (at 20-25 °C) | Acetone: 17 g/L Dichloromethane: 0.79 g/L Ethyl acetate: 3.8 g/L Hexane: <0.001 g/L Methanol: 50 g/L n-Octanol: 4.4 g/L Toluene: <0.001 g/L | [2] |

| Dissociation Constant (pKa) | 4.76 (weak acid) | |

| Vapor Pressure | < 1.0 x 10⁻⁷ Pa (at 25 °C) | [2] |

| Henry's Law Constant | 2.6 x 10⁻⁵ Pa m³/mol (at 25 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | -0.42 (at pH 7) | [2] |

| Stability | Stable for 2 years at 30 °C | [2] |

Experimental Protocols

The determination of the physical and chemical properties of this compound analytical standard follows internationally accepted protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories and regulatory bodies.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method.

-

Sample Preparation: A small amount of the finely powdered this compound analytical standard is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1 °C/minute) near the expected melting point.

-

Determination: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound, given its relatively high solubility.

-

Sample Preparation: An excess amount of this compound analytical standard is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material confirms saturation.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The acid dissociation constant (pKa) of this compound, a weak acid, is typically determined by potentiometric titration.

-

Sample Preparation: A solution of this compound analytical standard of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Vapor Pressure Determination (OECD Guideline 104)

Due to the very low vapor pressure of this compound, a gas saturation method or a Knudsen effusion method is appropriate.

-

Apparatus: A specialized apparatus is used where a stream of inert gas is passed over the substance at a known flow rate and constant temperature.

-

Saturation: The gas becomes saturated with the vapor of this compound.

-

Trapping and Analysis: The vapor is then trapped, and the amount of substance is quantified using a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS.

-

Calculation: The vapor pressure is calculated from the amount of substance transported by the known volume of gas.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[7] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death. This mode of action is highly specific to plants and microorganisms, contributing to its low toxicity in mammals.[7]

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. filab.fr [filab.fr]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]

- 5. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]

- 6. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]

- 7. apvma.gov.au [apvma.gov.au]

A Technical Guide to the Absorption, Translocation, and Mechanism of Action of Trifloxysulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxysulfuron is a potent sulfonylurea herbicide highly effective for the post-emergence control of a wide spectrum of broadleaf weeds and sedges.[1][2] Its efficacy is a function of its absorption by the plant, translocation to its site of action, and potent inhibition of the acetolactate synthase (ALS) enzyme. This technical guide provides an in-depth analysis of these core aspects of this compound's herbicidal activity. Detailed experimental protocols for studying its absorption, translocation, and enzymatic inhibition are provided, along with a compilation of quantitative data from various studies. Visual representations of its mechanism of action and experimental workflows are included to facilitate a comprehensive understanding for research and development professionals.

Absorption

This compound is readily absorbed by both the foliage and roots of plants, making it effective through both foliar and soil applications.[1][3][4] The primary route of uptake for post-emergence applications is through the leaves.

Foliar Absorption

Foliar absorption of this compound can be rapid, with a significant amount being absorbed within hours of application.[5][6] The degree and rate of absorption can be influenced by several factors, including plant species, environmental conditions, and the formulation of the spray solution, particularly its pH.[7][8]

Root Absorption

This compound present in the soil can be taken up by the roots and subsequently translocated throughout the plant.[3][4] This contributes to its residual activity and control of later-emerging weeds.

Quantitative Data on Absorption

The following table summarizes the foliar absorption of this compound in various plant species at different time points after treatment.

| Plant Species | Time After Treatment (hours) | Absorption (% of Applied ¹⁴C-Trifloxysulfuron) | Reference |

| Tobacco (Nicotiana tabacum) | 4 | >50% (majority absorbed) | [5][6] |

| Tobacco (Nicotiana tabacum) | 72 | 43% | [5][6] |

| Palmer amaranth (Amaranthus palmeri) | 4-72 | 88% (averaged over time and pH) | [7][9] |

| Texasweed (Caperonia palustris) | 4-72 | 29% (averaged over time and pH) | [7][9] |

| Cotton (Gossypium hirsutum) | 4 | 4% | [10] |

| Cotton (Gossypium hirsutum) | 72 | 9% | [10] |

| Green Kyllinga (Kyllinga brevifolia) | 4 | ~47% | [5] |

| False-Green Kyllinga (Kyllinga gracillima) | 4 | ~47% | [5] |

Translocation

Once absorbed, this compound is systemic and translocates throughout the plant via both the xylem and phloem.[3][11] This allows it to reach the meristematic regions (growing points) of the shoots and roots, where it exerts its herbicidal action.[1]

Patterns of Translocation

Studies using radiolabeled ¹⁴C-Trifloxysulfuron have shown that it moves from the treated leaves to other parts of the plant, including tissues above and below the treated leaf.[6][12] However, the extent of translocation can be limited in some species. For instance, in tobacco, not more than 4% of the applied ¹⁴C-Trifloxysulfuron moved out of the treated leaves.[5][6] In contrast, tank-mixing with the insecticide malathion has been shown to increase the translocation of this compound in cotton.[12][13]

Factors Influencing Translocation

The efficiency of translocation can be influenced by the plant species and its metabolic rate.[6] Tolerant species may exhibit limited translocation or rapid metabolism of the herbicide, preventing it from reaching the target site in toxic concentrations.[5][6] The pH of the spray carrier can also affect translocation; for example, in Texasweed, higher pH solutions (7 and 9) led to greater translocation of ¹⁴C-Trifloxysulfuron compared to a more acidic solution (pH 5).[7][9]

Quantitative Data on Translocation

The following table summarizes the translocation of this compound in various plant species.

| Plant Species | Time After Treatment (hours) | Translocation (% of Absorbed ¹⁴C-Trifloxysulfuron) | Destination | Reference |

| Tobacco (Nicotiana tabacum) | 4-72 | < 4% (out of treated leaf) | Other plant parts | [5][6] |

| Texasweed (Caperonia palustris) | 72 | 5% (at pH 5), 10% (at pH 7 and 9) | Other plant parts | [9] |

Mechanism of Action

This compound belongs to the sulfonylurea class of herbicides and is classified as a Group 2 (HRAC/WSSA) herbicide.[2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][13]

Inhibition of Acetolactate Synthase (ALS)

ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[14][15][16] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[17][18] this compound binds to the ALS enzyme, inhibiting its function and halting the production of these vital amino acids.[19] This inhibition leads to a cessation of growth in susceptible plants.[1]

Signaling Pathway from ALS Inhibition to Plant Death

The inhibition of ALS by this compound initiates a cascade of events that ultimately leads to plant death. The depletion of branched-chain amino acids disrupts protein synthesis, which in turn inhibits cell division in the meristematic regions. This results in the characteristic symptoms of ALS inhibitor herbicides, including stunting, chlorosis (yellowing) of new growth, and necrosis.[1][8]

References

- 1. bioone.org [bioone.org]

- 2. Comparisons Between X-ray Film- and Phosphorescence Imaging-Based Autoradiography for the Visualization of Herbicide Translocation | Weed Technology | Cambridge Core [cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCS : Volume 12/2008 : Issue 1 : The Influence of Malathion on this compound Absorption and Translocation in Cotton [cotton.org]

- 14. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. roadsideweeds.com [roadsideweeds.com]

- 19. courses.edx.org [courses.edx.org]

A Technical Guide to the Solubility of Trifloxysulfuron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trifloxysulfuron, a sulfonylurea herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its biochemical mechanism of action.

Core Concepts: this compound and Solubility

This compound, primarily available as its sodium salt, is a potent post-emergence herbicide.[1] Its efficacy is intrinsically linked to its formulation and ability to be delivered to the target plant. Understanding its solubility in different organic solvents is paramount for developing stable and effective formulations, as well as for designing analytical procedures for residue analysis. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a critical physical property in chemical and pharmaceutical sciences.

Quantitative Solubility Data

The solubility of this compound sodium in a range of organic solvents has been determined at standard laboratory temperatures. The data presented below is compiled from publicly available regulatory summaries and databases, offering a comparative look at its behavior in different chemical environments.

Table 1: Solubility of this compound Sodium in Various Organic Solvents

| Organic Solvent | Solubility at 25 °C (g/L)[2] | Solubility at 20 °C (mg/L) |

| Methanol | 50 | 50000[3] |

| Acetone | 17 | 17000[3] |

| Ethyl Acetate | 3.8 | 3800[3] |

| Dichloromethane | 0.790 | Not Available |

| n-Octanol | 4.4 | Not Available |

| Toluene | <0.001 | 1.0[3] |

| Hexane | <0.001 | Not Available |

Note: Data from different sources may be subject to slight variations due to different experimental conditions.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "flask method" is a widely recognized and reliable technique for determining the solubility of substances, particularly for those with a solubility greater than 10⁻² g/L, making it suitable for this compound in many organic solvents.[4][5] This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105.[4][6][7]

Principle of the Flask Method

A supersaturated solution is created by adding an excess amount of the test substance (this compound) to a specific volume of the organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of this compound in the clear liquid phase is determined using a suitable analytical method.

Materials and Apparatus

-

Test Substance: this compound sodium (analytical grade)

-

Solvents: High-purity organic solvents (e.g., methanol, acetone, ethyl acetate)

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes

-

Equipment:

-

Constant temperature water bath or shaker incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))

-

Step-by-Step Procedure

-

Preparation:

-

Bring the organic solvent to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Weigh an amount of this compound sodium that is in excess of its expected solubility and add it to a flask.

-

-

Equilibration:

-

Add a known volume of the temperature-controlled solvent to the flask containing the this compound.

-

Stopper the flask and place it in a shaker or stirrer within a constant temperature bath.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 to 48 hours is adequate.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand in the constant temperature bath to permit the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid phase. This can be achieved by either:

-

Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the solution through a membrane filter that does not interact with the solute or solvent.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in grams per liter (g/L) or milligrams per liter (mg/L).

-

The experiment should be performed in replicate (at least in triplicate) to ensure the reliability of the results.

-

Report the mean solubility value and the standard deviation, along with the experimental temperature.

-

Visualizing Key Processes

To better understand the context of this compound's application and analysis, the following diagrams illustrate its mode of action and a general workflow for experimental solubility determination.

This compound exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][8] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

Historical development and discovery of Trifloxysulfuron as a herbicide

An In-depth Technical Guide on the Historical Development and Discovery of Trifloxysulfuron

Executive Summary

This compound, a potent and selective post-emergence herbicide, represents a significant advancement in weed management, particularly in cotton and sugarcane cultivation. Developed by Syngenta in the mid-1990s, this compound belongs to the sulfonylurea class of herbicides. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, and the experimental basis for the efficacy and selectivity of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a technical resource for researchers and scientists in the field.

Discovery and Development

This compound-sodium was discovered by Syngenta in the mid-1990s and was initially evaluated under the code number CGA 362622.[1][2] Field testing commenced in Australia in 1997, primarily for its application in cotton and sugarcane.[1] The herbicide is commercially known by the trade name Envoke® and is formulated as a water-dispersible granule.[2][3] Its development provided growers with a new chemical tool for managing a range of problematic broadleaf weeds and nutgrass at very low application rates.[1][2]

Chemical Synthesis

The commercial production of this compound is achieved through a multi-step sulfonylurea synthesis.[4][5] The process begins with 2-amino-4,6-dimethoxypyrimidine.[4][5] This starting material undergoes sulfonylation with 2-(trifluoromethoxy)benzenesulfonyl chloride in a basic environment.[4][5] The subsequent sulfonamide is activated using triphosgene, which forms a sulfonyl isocyanate.[4][5] This intermediate then undergoes a condensation reaction with methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate to create the essential urea bridge structure.[4][5] The synthesis is completed through final hydrolysis, methyl esterification, and recrystallization to yield the sodium salt of this compound.[4][5]

Caption: Commercial Synthesis Pathway of this compound.

Mechanism of Action

As a member of the sulfonylurea family, this compound is classified as a Group B (HRAC Group 2) herbicide.[3][6] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][6][7]

-

Target Enzyme: ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3]

-

Systemic Action: The herbicide is absorbed through both the foliage and roots of the plant.[1][7] It is then translocated systemically through the plant's vascular tissues to the meristematic regions, where active cell division and growth occur.[4][7]

-

Biochemical Effect: By inhibiting ALS, this compound blocks the production of these essential amino acids.[7] This disruption leads to a swift cessation of cell division and plant growth.[1]

-

Visible Symptoms: Susceptible plants initially exhibit stunted growth, followed by chlorosis (yellowing) and necrosis, ultimately leading to plant death within one to two weeks.[2][7]

Caption: Mechanism of Action of this compound in a Susceptible Plant.

Basis of Selectivity

The efficacy of this compound as a selective herbicide lies in the differential response between target weeds and tolerant crops like cotton and sugarcane.[1][7] This selectivity is primarily governed by two physiological mechanisms:

-

Enhanced Metabolism: Tolerant crops possess the ability to rapidly metabolize this compound into inactive compounds. In a comparative study, only 50% of the active ingredient remained non-metabolized in cotton six hours after application, whereas 95% remained in the susceptible weed Xanthium canadense.[1]

-

Limited Translocation: In tolerant species such as cotton and sugarcane, the movement of this compound from the point of application to other parts of the plant is extremely low compared to its rapid systemic movement in sensitive weeds.[1]

Caption: Basis of Selectivity between Tolerant Crops and Susceptible Weeds.

Experimental Protocols

The development of this compound was supported by rigorous experimental evaluation. Key methodologies are detailed below.

Field Efficacy and Crop Safety Assessment

-

Objective: To determine the biological efficacy of this compound on various weed species and to assess its safety on target crops under real-world conditions.[1]

-

Methodology:

-

Site Selection: Establish experimental sites in major growing regions, covering a range of soil types, climatic conditions, and weed spectra.[1]

-

Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.[2][8]

-

Treatments: Apply this compound at various rates (e.g., 7.5 to 30 g a.i./ha), often including a nonionic surfactant to improve efficacy.[1][2] Include untreated and standard herbicide control plots for comparison.

-

Application: Apply the herbicide post-emergence when weeds are at a specific growth stage (e.g., 2-8 leaves).[1][9]

-

Assessment: Conduct visual assessments of weed control and crop injury at set intervals (e.g., 7, 14, 21, and 45 days after treatment).[1][10] Use a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.[1]

-

Data Analysis: Subject the data to analysis of variance (ANOVA) and use mean separation tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.[2]

-

Herbicide Absorption and Translocation via Radiolabeling

-

Objective: To quantify the rate and extent of this compound absorption and its movement within the plant. This protocol is adapted from studies on similar sulfonylurea herbicides.[11][12]

-

Methodology:

-

Plant Material: Grow susceptible weed species and tolerant crop species under controlled greenhouse conditions.

-

Radiolabeling: Utilize ¹⁴C-labeled this compound of a known specific activity.[13]

-

Application: Apply a precise micro-droplet of the ¹⁴C-Trifloxysulfuron solution to a specific leaf of each plant.[11]

-

Harvesting: Harvest plants at various time points after treatment (e.g., 4, 24, 48, 72 hours).[11][12]

-

Sample Processing:

-

Wash the treated leaf with a water:acetone solution to recover any unabsorbed herbicide.[11]

-

Section the plant into parts: treated leaf, shoots above the treated leaf, shoots below, and roots.[11]

-

Combust the dried plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped.

-

-

Quantification: Measure the radioactivity in the leaf wash and in each plant section using Liquid Scintillation Counting (LSC).[13] Express the absorbed and translocated radioactivity as a percentage of the total applied dose.

-

Herbicide Dissipation in Aqueous Solution

-

Objective: To determine the chemical stability and degradation rate (half-life) of this compound in water at different pH levels.[14]

-

Methodology:

-

Solution Preparation: Prepare aqueous solutions of this compound at known concentrations in buffered solutions of varying pH (e.g., pH 5, 7, and 9).[14]

-

Incubation: Store the solutions in a controlled environment (e.g., 22°C) and protect them from light to prevent photolysis.[14]

-

Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).[14]

-

Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent this compound molecule remaining.[13][14]

-

Data Analysis: Plot the natural log of the concentration against time. Use first-order kinetics to calculate the dissipation rate constant and the half-life (t₁/₂) for the herbicide at each pH level.[14]

-

Quantitative Data

The following tables summarize key quantitative findings from various research studies on this compound.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Reference |

| CAS RN | 199119-58-9 | [4] |

| HRAC Group | B (Group 2) | [3][6] |

| Aqueous Solubility | 63 mg/L (at pH 5); 5,016 mg/L (at pH 7) | [14] |

| pKa | 4.81 | [14] |

| Acute Oral LD₅₀ (rat) | >5000 mg/kg bw | [1] |

| WHO Hazard Class | III (Slightly hazardous) | [1] |

Table 2: Efficacy of this compound on Key Weed Species

| Weed Species | Application Rate (g a.i./ha) | Control / Biomass Reduction (%) | Days After Treatment | Reference |

| Nutgrass (Cyperus rotundus) | 11.25 | Good Control | - | [1] |

| Noogoora Burr (Xanthium spp.) | 11.25 | 90% | 21-45 | [1] |

| Peachvine (Ipomoea spp.) | 11.25 | 79% | 21-45 | [1] |

| Yellow Nutsedge (Cyperus esculentus) | 15.8 (+ Surfactant) | 76% | 28 | [2] |

| Redroot Pigweed (Amaranthus retroflexus) | 15.8 (+ Surfactant) | 86% | 28 | [2] |

| Spanish Needles (Bidens pilosa) | 15.8 (+ Surfactant) | 95% | 28 | [2] |

| Digitaria horizontalis | 22 | Low Control | - | [9] |

Table 3: Crop Injury on Cotton from Post-Emergence Application

| Application Timing (Growth Stage) | This compound Rate (g a.i./ha) | Injury 7 Days After Treatment (%) | Injury 21-28 Days After Treatment (%) | Reference |

| 1-leaf | 3.8 - 7.5 | 17 - 50% | 22% | [10] |

| 3-leaf | 3.8 - 7.5 | 19 - 46% | 16% | [10] |

| 5-leaf | 3.8 - 7.5 | 5 - 23% | 6% | [10] |

| Post-emergence | 3.8 - 15 | 19 - 22% | 5 - 12% | [15] |

Table 4: Dissipation Half-Life of this compound in Aqueous Solution

| pH of Solution | Half-Life (Days) | Reference |

| 5 | 11.4 | [14] |

| 7 | 42.0 | [14] |

| 9 | 45.3 | [14] |

References

- 1. caws.org.nz [caws.org.nz]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]

- 5. This compound (Ref: CGA 292230) [sitem.herts.ac.uk]

- 6. Glossary | Syngenta US [syngenta-us.com]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Phytoremediation of the herbicide this compound sodium - Advances in Weed Science [awsjournal.org]

- 9. Efficacy and selectivity of this compound-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]

- 10. Growth Stage Affects Cotton Response to this compound | Weed Technology | Cambridge Core [cambridge.org]

- 11. benchchem.com [benchchem.com]

- 12. Publication : USDA ARS [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioone.org [bioone.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Trifloxysulfuron in Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Trifloxysulfuron, a sulfonylurea herbicide, in complex soil matrices. The protocols outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Introduction

This compound is a post-emergence herbicide used for broadleaf weed control.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. Soil, being a complex matrix, presents analytical challenges due to the presence of organic and inorganic materials that can interfere with the analysis.[3][4][5] The methods detailed herein provide robust procedures for the extraction, cleanup, and analysis of this compound residues in soil.

Method 1: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

This method is adapted from the EPA-recognized analytical method AG-692 and is suitable for the determination of this compound and its degradates in soil.[6] It involves a rigorous extraction and cleanup procedure followed by sensitive detection using LC-MS/MS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.5 ppb | [6] |

| Limit of Detection (LOD) | 0.0125 ng (injected) | [6][7] |

| Instrument | High-Performance Liquid Chromatography with Mass Spectrometric Detection (LC/MS/MS) | [6] |

Experimental Protocol

1. Soil Sample Preparation and Extraction:

-

Weigh a 20-gram subsample of homogenized soil into an appropriate extraction vessel.[6]

-

For 0-6" soil layers: Perform a three-step extraction. The first extraction is with 70% (v/v) methanol/water. The second and third extractions are with 70% (v/v) methanol/water containing 2% ammonium hydroxide.[6]

-

For soil depths greater than 6": Perform three extractions with 70% (v/v) methanol/water containing 2% ammonium hydroxide.[6]

-

Agitate the samples using a mechanical shaker at room temperature for a specified duration.[6]

-

After each extraction, centrifuge the sample and filter the extract. Combine the extracts from all three steps.[6]

-

Remove the methanol from the combined extracts using a rotary evaporator.[6]

2. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Pass the resulting aqueous extract through a SAX (Strong Anion Exchange) SPE column connected in series with an ENV (Hydrophilic-Lipophilic Balanced) SPE column.[6] The SAX column retains matrix interferences and is discarded.[6]

-

Elute the analytes from the ENV SPE column using acetonitrile.[6]

-

Adjust the final volume of the eluate to the desired concentration for analysis.[6]

3. Instrumental Analysis (LC-MS/MS):

-

Analyze the final sample extract using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).[6]

-

The separation is achieved by HPLC, and detection and quantification are performed by MS/MS.[6]

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil using HPLC-MS/MS.

Method 2: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for multi-residue pesticide analysis in food and environmental matrices, including soil.[3][5][8] This protocol provides a general framework for applying the QuEChERS methodology for this compound detection.

Quantitative Data Summary

| Parameter | Value | Reference |

| Sample Size | 10 g (for soil with ≥70% water content) or 3 g (air-dried soil) | [4][5] |

| Extraction Solvent | Acetonitrile | [4][5] |

| Cleanup Sorbent | PSA (Primary Secondary Amine) and C18 | [4][9] |

| Instrument | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | [3][5] |

Experimental Protocol

1. Sample Preparation and Extraction:

-

Weigh 10 g of soil with a high water content (≥70%) or 3 g of air-dried soil into a 50 mL centrifuge tube.[4][5] If using dried soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[4][5]

-

Shake or vortex the sample vigorously for 5 minutes to extract the pesticides.[4][5]

-

Add the contents of a QuEChERS salt packet (e.g., citrate buffering salts) to the tube.[4]

-

Immediately shake the tube for at least 2 minutes.[4]

-

Centrifuge the sample for 5 minutes at ≥ 3000 rcf.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA), and C18 sorbents.[4]

-

Vortex the d-SPE tube for 30 seconds to 1 minute.[4]

-

Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[4]

-

Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for analysis.[4]

3. Instrumental Analysis (LC-MS/MS):

-

Analyze the final extract using a Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).[3][5]

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil using the QuEChERS method.

General Considerations and Best Practices

-

Method Validation: All analytical methods should be thoroughly validated for the specific soil type being analyzed. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

-

Matrix Effects: Soil is a complex matrix that can cause signal suppression or enhancement in LC-MS/MS analysis.[11] The use of matrix-matched standards is recommended for accurate quantification.

-

Quality Control: Include procedural blanks, spiked samples, and certified reference materials (if available) in each analytical batch to ensure the quality and reliability of the results.

-

Safety Precautions: this compound and the solvents used in these methods should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7]

References

- 1. This compound-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]

- 2. caws.org.nz [caws.org.nz]

- 3. weber.hu [weber.hu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. unitedchem.com [unitedchem.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 11. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]